molecular formula C6H7FN2O B2911452 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 2225136-56-9

2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B2911452
CAS No.: 2225136-56-9
M. Wt: 142.133
InChI Key: JVJGBMBRYGPSSI-UHFFFAOYSA-N
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Description

2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a fluorine atom and a methyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with a fluorinated ethanone derivative. One common method is the nucleophilic substitution reaction where the fluorine atom is introduced via a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored and adjusted.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target molecules. The pyrazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    2-Fluoro-1H-pyrazole: Similar structure but without the methyl group, affecting its chemical and biological properties.

    1-Methyl-3-fluoro-1H-pyrazole: Fluorine atom at a different position, leading to different reactivity and applications.

Uniqueness

2-Fluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one is unique due to the specific positioning of the fluorine and methyl groups on the pyrazole ring

Properties

IUPAC Name

2-fluoro-1-(1-methylpyrazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-9-4-5(3-8-9)6(10)2-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJGBMBRYGPSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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